Ethyl 4-bromo-1-(o-tolyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-bromo-1-(o-tolyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a bromine atom, a tolyl group, and an ethyl ester functional group
Preparation Methods
The synthesis of Ethyl 4-bromo-1-(o-tolyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 1-(o-tolyl)-1H-pyrazole-3-carboxylate followed by esterification with ethanol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-bromo-1-(o-tolyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-bromo-1-(o-tolyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-1-(o-tolyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 4-bromo-1-(o-tolyl)-1H-pyrazole-3-carboxylate can be compared with similar compounds such as:
4-bromo-1-(o-tolyl)-1H-imidazol-2-amine: This compound also contains a bromine atom and a tolyl group but differs in the heterocyclic ring structure.
4-bromo-1-(o-tolyl)-1H-1,2,3-triazole: Similar in having a bromine atom and a tolyl group, but with a triazole ring instead of a pyrazole ring.
Properties
Molecular Formula |
C13H13BrN2O2 |
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Molecular Weight |
309.16 g/mol |
IUPAC Name |
ethyl 4-bromo-1-(2-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-10(14)8-16(15-12)11-7-5-4-6-9(11)2/h4-8H,3H2,1-2H3 |
InChI Key |
BXOKUBMAVVKWMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Br)C2=CC=CC=C2C |
Origin of Product |
United States |
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